Product packaging for 5-(4-Chlorophenyl)-3-methylisoxazole(Cat. No.:CAS No. 4211-87-4)

5-(4-Chlorophenyl)-3-methylisoxazole

Cat. No.: B1625309
CAS No.: 4211-87-4
M. Wt: 193.63 g/mol
InChI Key: RHWRHGZPEXZURY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4) is a chemical compound offered for research and development purposes . It belongs to the isoxazole class of heterocyclic compounds, which are recognized in medicinal chemistry as versatile building blocks and privileged scaffolds for the synthesis of novel bioactive molecules . The isoxazole nucleus is a common feature in compounds investigated for a wide spectrum of biological activities. While specific studies on this base compound are limited in public literature, research on its close derivatives highlights the significant research value of this chemical class. For instance, sophisticated isoxazole-amide derivatives have demonstrated promising antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) in scientific studies . Furthermore, various 5-methylisoxazole derivatives are subjects of ongoing research in drug discovery, with investigations into their potential as enzyme inhibitors and their binding interactions with biological targets like serum albumin (BSA) . This compound serves as a fundamental synthon for organic and medicinal chemists exploring structure-activity relationships, developing new synthetic methodologies, or designing potential agrochemical and pharmaceutical agents. This product is intended for research use only in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B1625309 5-(4-Chlorophenyl)-3-methylisoxazole CAS No. 4211-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRHGZPEXZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435278
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4211-87-4
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Chlorophenyl 3 Methylisoxazole and Its Functionalized Analogues

Direct Synthesis Strategies for the 5-(4-Chlorophenyl)-3-methylisoxazole Core

The most direct approaches to the this compound framework involve the construction of the isoxazole (B147169) ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms. These methods are often characterized by condensation and cyclization reactions.

Cyclization Reactions Utilizing Precursors (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride)

A key strategy for synthesizing 3,5-disubstituted isoxazoles involves the reaction of β-enaminones, such as 3-(dimethylamino)-1-arylprop-2-en-1-ones, with hydroxylamine. These enaminones are versatile intermediates in heterocyclic synthesis. mdpi.com The synthesis proceeds by reacting the enaminone, where the aryl group is 4-chlorophenyl, with hydroxylamine hydrochloride. The reaction mechanism involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enaminone, followed by the elimination of dimethylamine (B145610) and subsequent cyclization with the elimination of a water molecule to form the stable aromatic isoxazole ring. This method provides a straightforward route to the target compound from readily available starting materials.

Chalcone (B49325) Oxime Cyclizations for Isoxazole Ring Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as common precursors for a variety of heterocyclic compounds, including isoxazoles. In this approach, a chalcone bearing a 4-chlorophenyl group at the appropriate position is first synthesized, typically through a Claisen-Schmidt condensation between 4-chloroacetophenone and an appropriate aldehyde, or vice-versa. The resulting chalcone is then reacted with hydroxylamine to form a chalcone oxime intermediate.

This oxime can then undergo oxidative cyclization to yield the isoxazole ring. For example, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been successfully achieved from a brominated chalcone precursor and hydroxylamine hydrochloride in ethanol (B145695). wpmucdn.com The reaction first forms an imine, which is followed by the formation of the heterocycle. wpmucdn.com Treating chalcones with hydroxylamine in the presence of a base like sodium hydroxide (B78521) can lead to the formation of isoxazole derivatives, although mixtures of regioisomers can sometimes result. researchgate.net

Condensation Reactions Involving Substituted Aldehydes and Isoxazole Precursors

One of the most efficient and widely used methods for synthesizing isoxazole derivatives is the one-pot, three-component condensation reaction. nih.gov This approach involves the simultaneous reaction of a substituted aldehyde, a β-dicarbonyl compound, and hydroxylamine hydrochloride. nih.govnih.gov To synthesize analogues of this compound, 4-chlorobenzaldehyde (B46862) is reacted with ethyl acetoacetate (B1235776) (which provides the methyl group and the C4-C5 bond of the ring) and hydroxylamine hydrochloride. nih.govorientjchem.orgresearchgate.net

This multicomponent reaction strategy is valued for its high atom economy and operational simplicity. researchgate.net Researchers have employed various eco-friendly catalysts and conditions to promote this reaction, including citric acid in water, tartaric acid in aqueous media, and even fruit juices like Cocos nucifera L. juice, which act as natural acid catalysts. nih.govorientjchem.orgresearchgate.net These green chemistry approaches often result in high yields (typically 80-92%) and avoid the use of hazardous organic solvents. nih.govresearchgate.net The reaction generally proceeds at room temperature or with gentle heating and results in the formation of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. researchgate.netresearchgate.net

Table 1: Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones researchgate.net
Aldehyde (Ar-CHO)Catalyst (5 mol%)Time (min)Yield (%)
4-ChlorobenzaldehydeTartaric Acid6085
BenzaldehydeTartaric Acid10088
4-NitrobenzaldehydeTartaric Acid9084
4-MethoxybenzaldehydeTartaric Acid10085
3-NitrobenzaldehydeTartaric Acid12080

Advanced Ring Construction Techniques for Isoxazole Derivatives

More sophisticated methods for constructing the isoxazole ring offer alternative pathways, often providing access to a wider range of functionalized analogues and demonstrating high regioselectivity.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful and fundamental tool for constructing five-membered heterocyclic rings like isoxazoles. tandfonline.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkene or alkyne. mdpi.comnih.gov For the synthesis of this compound, the required precursors are 4-chlorobenzonitrile (B146240) oxide and a three-carbon dipolarophile that can provide the 3-methyl group.

The nitrile oxide is typically generated in situ from the corresponding 4-chlorobenzaldehyde oxime via oxidation with agents like N-chlorosuccinimide (NCS) or chloramine-T. nih.gov The subsequent cycloaddition with a suitable dipolarophile, such as an enolate of acetone (B3395972) or acetylacetone (B45752), leads to the isoxazole ring. tandfonline.com A study demonstrated the reaction of pre-formed 4-chlorobenzonitrile oxide with acetylacetone in dichloromethane (B109758) at room temperature, which yielded 4-acetyl-5-methyl-3-(4-chlorophenyl)isoxazole in 54% yield. tandfonline.com This method is highly versatile for creating variously substituted isoxazoles. nih.gov

Table 2: Synthesis of 4-Acetyl-5-methyl-3-arylisoxazoles via 1,3-Dipolar Cycloaddition tandfonline.com
Substituent (R) in R-C₆H₄-CNOYield (%)Melting Point (°C)
4-Chloro54135-137
H60104-105
4-Methoxy62110-112
3,4-Dimethoxy64124-126

Transition Metal-Catalyzed Synthetic Pathways (e.g., Copper, Ruthenium, Palladium Catalysis)

In recent decades, transition metal catalysis has become pivotal in advancing isoxazole synthesis, offering improved efficiency, milder reaction conditions, and novel reaction pathways. rsc.orgresearchgate.net Various metals, including copper, ruthenium, and palladium, have been successfully employed.

Copper Catalysis: Copper catalysts are particularly effective for the cycloaddition of nitrile oxides with terminal alkynes. nih.gov While this route typically yields 3,5-disubstituted isoxazoles, it represents a significant improvement over thermal methods by allowing reactions to proceed at room temperature with high regioselectivity. nih.gov

Ruthenium Catalysis: Ruthenium-catalyzed cycloadditions between nitrile oxides and alkynes have also been developed, providing a practical route to isoxazoles. mdpi.com

Palladium Catalysis: Palladium catalysts have been used for the electrophilic intramolecular cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This method involves reacting the oxime with an electrophile like iodine monochloride (ICl) to produce highly substituted 4-haloisoxazoles, which can be further functionalized using palladium-catalyzed cross-coupling reactions. organic-chemistry.org Additionally, transition metal complexes themselves can be incorporated into the isoxazole structure. For instance, α-ethynyl iron complexes react with nitrile oxides to give α-isoxazolyl transition metal derivatives. These advanced catalytic methods are instrumental in the synthesis of complex, functionalized isoxazole analogues. researchgate.netrsc.org

Metal-Free Approaches to Isoxazole Formation

The construction of the isoxazole ring has traditionally involved metal catalysts; however, the demand for more environmentally benign and cost-effective methods has spurred the development of metal-free alternatives. researchgate.netnih.gov These approaches often rely on the in situ generation of nitrile oxides followed by a [3+2] cycloaddition reaction with an appropriate dipolarophile. nih.govresearchgate.net

A prevalent metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides, generated from aldoximes, with alkynes or alkenes. researchgate.netnih.govnih.gov Oxidizing agents such as oxone (2KHSO₅·KHSO₄·K₂SO₄) and sodium dichloroisocyanurate (SDIC) are employed to convert aldoximes into the reactive nitrile oxide intermediate in situ, avoiding the need for toxic metal catalysts. nih.govnih.gov For instance, the reaction of aldoximes with alkenes in an aqueous medium using oxone as the oxidant proceeds at room temperature, yielding isoxazoles efficiently. researchgate.netnih.gov Similarly, one-pot cascade reactions combining an aromatic aldehyde and ethyl nitroacetate (B1208598) in water with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under ultrasonication can produce polysubstituted isoxazoles. nih.govnih.gov Another approach utilizes tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N-O fragment for the construction of the isoxazole ring from propargyl-substituted methyl azaarenes. researchgate.net

The use of N-Boc-masked chloroximes provides a stable source of nitrile oxides, which can be generated under mild basic conditions and subsequently reacted with alkynes or enamines to form the isoxazole core on a multigram scale. nih.gov Furthermore, the reaction of β-ketodithioesters with sodium azide (B81097) can furnish β-ketonitriles, which are versatile precursors for isoxazole synthesis. core.ac.uk

Derivatization Strategies for this compound Scaffolds

Functionalization of the pre-formed this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This can be achieved through various derivatization strategies, including regioselective functionalization and the introduction of specific chemical moieties.

Regioselective Functionalization Techniques

Controlling the position of newly introduced functional groups on the isoxazole ring is a key synthetic challenge. Regioselectivity can often be dictated by the choice of reagents and reaction conditions during the initial ring synthesis or through post-synthesis modification.

Methodologies have been developed for the regioselective synthesis of different isoxazole isomers by carefully controlling the reaction conditions during the cyclocondensation of β-enamino diketones with hydroxylamine. rsc.org Factors such as the solvent system (e.g., ethanol vs. acetonitrile), the use of a base like pyridine (B92270), or the addition of a Lewis acid such as BF₃ can direct the reaction to yield specific 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. rsc.org For example, using pyridine as a base in acetonitrile (B52724) has been shown to favor the formation of one regioisomer over others. rsc.org

For pre-formed 3,5-disubstituted isoxazoles, direct C-H functionalization represents a modern and atom-economical approach to derivatization. While specific examples for this compound are not extensively documented, general methods for the C-H arylation of electron-rich heterocycles using palladium catalysis are well-established and could potentially be applied. mdpi.comnih.gov These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by C-H activation at a specific position on the heterocycle, and subsequent reductive elimination to form the C-C bond. mdpi.com The regioselectivity in such reactions is often directed by the electronic properties of the substrate and the nature of the directing group. mdpi.comnih.gov

Introduction of Specific Functional Groups (e.g., Methylamine (B109427), Carboxylate, Carbaldehyde)

The introduction of functional groups such as carbaldehyde, carboxylate, and methylamine at the C4 position of the isoxazole ring can serve as a handle for further synthetic transformations.

Carbaldehyde and Carboxylate Groups: The synthesis of 3-(4-chlorophenyl)-5-methylisoxazole-4-carbaldehyde is a key step for creating various derivatives. thieme-connect.com This compound can be synthesized, and its versatile aldehyde group allows for participation in reactions like nucleophilic additions and cycloadditions. thieme-connect.com The corresponding 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its esters, such as methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate, are also important intermediates. researchgate.netnih.govrsc.org The synthesis of isoxazole-4-carboxylic esters can be achieved through the reaction of primary nitro compounds with enamino esters. nih.gov For example, a general synthesis involves the reaction of ethyl β-pyrrolidinocrotonate with a nitroalkane derivative. nih.gov

Product Starting Materials Key Reagents/Conditions Yield Reference
3-Phenyl-5-methylisoxazole-4-formyl chloride3-Phenyl-5-methylisoxazole-4-carboxylic acid, Bis(trichloromethyl) carbonateChlorobenzene, N,N-dimethylformamide (cat.), 130°C>95% google.com
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateEthyl β-pyrrolidinocrotonate, 1-NitropropaneChloroform, Reflux68-71% nih.gov
5-Arylisoxazole-4-carboxylate derivativesβ-Alkoxyvinyl trichloromethyl ketones, HydroxylamineAcid medium- nih.gov
3-Substituted isoxazole-4-carbaldehydeNitroalkanes, 3-OxetanoneCondensation reaction- nih.gov

Methylamine Group: The direct introduction of a methylamine group is less common. A typical strategy involves a two-step process: first, the introduction of an amino group, followed by N-methylation. 3-Aminoisoxazoles can be synthesized from 3-bromoisoxazolines through a reaction with an amine in the presence of a base, followed by an oxidation step to form the aromatic isoxazole ring. nih.gov The regioselective synthesis of 3-arylamino- or 5-arylaminoisoxazoles can be controlled by the reaction conditions when starting from enaminones and hydroxylamine. nih.gov Once the aminoisoxazole is formed, N-methylation can be achieved. While specific protocols for aminoisoxazoles are not detailed, general methods for the N-methylation of amino acids, such as through the formation of intermediate 5-oxazolidinones, provide a potential route. nih.govrsc.org This modification is known to improve properties like protease resistance and bioavailability in peptides. aralezbio.com

Chemical Reactivity Studies: Oxidation, Reduction, and Nucleophilic Substitution of Isoxazole Derivatives

The reactivity of the isoxazole ring dictates its utility as a synthetic intermediate. The N-O bond within the ring is susceptible to cleavage under certain reductive conditions, yet the ring can also undergo oxidation and substitution reactions.

Oxidation: The isoxazole ring is generally stable towards oxidizing agents, particularly when substituted at the 3- and 5-positions. clockss.org However, isoxazolines (the partially saturated analogues) can be oxidized to the corresponding isoxazoles. For example, the oxidation of 3,5-disubstituted isoxazolines to isoxazoles can be accomplished using manganese dioxide (MnO₂). researchgate.net The oxidation of side chains on the isoxazole ring can also be achieved selectively. For instance, sulfide (B99878) groups attached to a heterocyclic ring can be oxidized to sulfones using potassium permanganate, often without affecting the core heterocyclic structure. researchgate.net

Reduction: The reduction of isoxazoles often leads to the cleavage of the weak N-O bond, providing access to β-amino enones or β-hydroxy ketones. core.ac.uknih.govclockss.orgmdpi.com This transformation makes isoxazoles useful masked forms of these difunctional compounds. mdpi.com Catalytic hydrogenation using Raney nickel, palladium, or platinum catalysts readily cleaves the isoxazole ring to yield β-amino enones, often in high yield. clockss.org Other reducing systems like Mo(CO)₆ have also been used for this purpose. core.ac.uknih.gov However, under specific conditions, the isoxazole ring can be partially reduced without cleavage. For example, the catalytic hydrogenation of an isoxazolium salt using an iridium catalyst with a PHOX ligand can lead to the corresponding 4-isoxazoline. kyushu-u.ac.jp Similarly, catalytic hydrogenation of certain oxazolines has shown that the C=N bond can be reduced without cleaving the N-O bond. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions provide a powerful method for functionalizing the isoxazole ring. Halogenated isoxazoles are particularly useful substrates for these reactions. For instance, 3-bromo-Δ²-isoxazolines can undergo nucleophilic substitution with various amines to afford 3-amino-Δ²-isoxazolines, which are precursors to 3-aminoisoxazoles. nih.gov The reactivity of the halogen substituent allows for the introduction of a wide range of nucleophiles. Additionally, intramolecular nucleophilic substitution of a dimethylamino group in ortho-substituted aniline (B41778) derivatives can lead to the formation of fused isoxazoles, demonstrating the versatility of nucleophilic displacement in isoxazole synthesis. orgsyn.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of alternative energy sources, green solvents, and catalyst-free or recyclable catalyst systems.

Ultrasound irradiation has emerged as a significant green tool in isoxazole synthesis. mdpi.com Sonication can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride under ultrasound required only 30-45 minutes and gave yields of 84-96%, compared to 1-2.5 hours and lower yields (56-80%) under silent conditions. mdpi.comresearchgate.net This enhancement is attributed to the physical phenomenon of cavitation, which generates localized high temperatures and pressures, accelerating the reaction. mdpi.com

The use of water as a reaction solvent is another cornerstone of green isoxazole synthesis. mdpi.comnih.gov Many synthetic routes, including [3+2] cycloadditions of nitrile oxides with 1,3-dicarbonyl compounds, have been successfully adapted to aqueous media, often proceeding rapidly at room temperature without the need for metal catalysts. nih.govbeilstein-journals.org Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also been employed as recyclable and environmentally benign reaction media for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

Furthermore, catalyst-free reactions and the use of recyclable or biodegradable catalysts align with green chemistry principles. The ultrasound-assisted synthesis of 5-arylisoxazoles has been achieved without any catalyst. researchgate.net In other cases, natural or waste-derived catalysts, such as an extract from orange fruit peel ash, have been used to promote the condensation reactions leading to isoxazole derivatives under solvent-free conditions. aralezbio.com

Green Method Reaction Conditions Yield Reaction Time Reference
Ultrasound 5-Arylisoxazole synthesisEthanol, no catalyst84-96%30-45 min mdpi.comresearchgate.net
Ultrasound Isoxazole-secondary sulfonamidesCaCl₂/K₂CO₃, Water75-96%13-17 min researchgate.net
Ultrasound 3,5-Disubstituted isoxazolesCAN, Acetonitrile60-95%- nih.gov
Water Medium 3,4,5-Trisubstituted isoxazolesDIPEA, Water/Methanol (B129727)up to 68%1-2 hours nih.govbeilstein-journals.org
Deep Eutectic Solvent 3,5-Disubstituted isoxazolesCholine chloride:urea, 50°C42-91%~8 hours core.ac.uk
Natural Catalyst 3-Methyl-4-arylmethylene isoxazole-5(4H)-onesWEOFPA/Glycerol, 60°C86-92%- aralezbio.com

Structure Activity Relationship Sar Studies Pertaining to 5 4 Chlorophenyl 3 Methylisoxazole and Its Derivatives

Influence of Substituent Position and Nature on Biological Activity

The specific atoms and functional groups attached to the isoxazole (B147169) nucleus, and their positions, are critical determinants of the molecule's interaction with biological targets. Research has shown that even minor changes can lead to substantial differences in efficacy and selectivity.

The presence of a 4-chlorophenyl group at the C-5 position of the isoxazole ring is a significant feature that often enhances biological activity. Studies on various isoxazole derivatives have highlighted the importance of this halogenated phenyl ring. For instance, the 4-chloro substitution on a phenyl ring has been shown to increase anticancer activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). researchgate.netresearchgate.net In some series of compounds, the presence of a chloro group at the para position of a phenyl ring attached to a heterocyclic system was found to be a key feature for potent antibacterial activity against E. coli. ijpca.org

Table 1: Effect of 4-Chloro Substitution on Biological Activity of Phenyl-Isoxazole Derivatives
Compound SeriesBiological ActivityEffect of 4-Chloro GroupReference
Pyrrolizine-5-carboxamidesAnticancer (MCF-7, A2780)Increased activity researchgate.netresearchgate.net
Isoxazole-acridone hybridsAntibacterial (E. coli)Contributed to high activity ijpca.org
Isoxazole-containing BET inhibitorsBioactivation PotentialNo significant effect nih.gov
5-phenyl-1,3,4-thiadiazolesAntiviral (TMV), CytotoxicEssential for high potency ekb.egnih.gov

The methyl group at the C-3 position of the isoxazole ring also plays a vital role in defining the compound's biological activity. In studies of 4,5-diphenyl-4-isoxazolines, the presence of a C-3 methyl substituent was found to be critical for producing potent analgesic and selective COX-2 anti-inflammatory effects. nih.gov This highlights the importance of small alkyl groups at this position for specific enzyme inhibition.

Furthermore, modifications at this position can influence other properties. For example, in a computational study on the bioactivation of BET inhibitors containing a 3,5-dimethylisoxazole (B1293586) motif, replacing the methyl group with a larger ethyl group was predicted to decrease the potential for the molecule to form reactive metabolites. nih.gov Research on 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives has shown that this core structure is a versatile starting point for creating compounds with a range of biological activities, including immunomodulatory and anti-proliferative properties, underscoring the foundational role of the 3-methylisoxazole (B1582632) scaffold. nih.govnih.gov A series of 5-substituted 3-methylisoxazole[5,4-d]1,2,3-triazin-4-one derivatives were also investigated for their immunological activity. nih.gov

Beyond the core 4-chlorophenyl and 3-methyl groups, other substituents added to the isoxazole ring system can dramatically influence bioactivity. The position and electronic nature of these substituents are key.

For instance, studies have shown that:

Electron-withdrawing groups at the C-4 position of the isoxazole ring, such as acyl or cyano groups, can enhance the C4–C5 bond polarity, making the compound structurally similar to a Michael acceptor and more susceptible to certain chemical reactions. researchgate.net

Electron-donating groups like methoxy (B1213986) (CH₃O) and dimethyl amino at a C-5 phenyl ring were found to enhance antibacterial activity in some isoxazole derivatives. ijpca.org

Other halogen atoms , such as fluorine or bromine, on the phenyl ring can also promote cytotoxicity in anticancer applications. nih.gov

The introduction of a thiophene moiety to the isoxazole ring has been observed to increase antimicrobial activity. nih.gov

Pharmacophore Identification and Lead Optimization for 5-(4-Chlorophenyl)-3-methylisoxazole Analogues

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. unina.it For isoxazole derivatives, this involves pinpointing the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a specific biological target. nih.govresearchgate.net

Once a pharmacophore is identified, lead optimization is carried out to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov This iterative process involves the synthesis and testing of new analogues based on the pharmacophore model. For example, in the development of isoxazole-containing inhibitors for the influenza A virus, researchers started with a lead compound and used synthetic strategies to rapidly create a library of related molecules. nih.govnih.gov This allowed them to explore the structure-activity relationships and identify new candidates with submicromolar efficacy. nih.gov Similarly, a structure-based design effort for BET inhibitors used an amino-isoxazole fragment as a starting point, which was then optimized by fusing it with other ring systems to create a novel and potent scaffold. researchgate.net This demonstrates a common strategy where a core structure, like this compound, can serve as the foundation for developing a wide array of more specialized and effective compounds.

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational chemistry provides powerful tools to predict and understand the SAR of compounds like this compound, accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. mdpi.com These models are validated statistically to ensure their predictive power. mdpi.com

Other widely used computational methods include:

Molecular Docking: This method simulates the binding of a ligand (the isoxazole derivative) into the active site of a target protein. It helps to visualize the binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts), and predict the binding affinity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that may occur. nih.govmdpi.com

Density Functional Theory (DFT): This quantum-chemical method is used to investigate the electronic properties of molecules, such as electron density and electrostatic potential, which can influence their reactivity and interactions with biological targets. nih.govmdpi.com

These computational approaches were successfully applied to a series of 5-substituted 3-methylisoxazole derivatives to find correlations between their molecular structure and immunological activity. nih.gov By combining techniques like QSAR, docking, and MD simulations, researchers can build robust models that explain observed SAR and guide the rational design of new, more potent analogues. mdpi.com

Table 2: Key Computational Methods in Isoxazole SAR Studies
Computational MethodApplication in SARKey Insights ProvidedReference(s)
QSAR Predicts biological activity based on chemical structure.Identifies key molecular descriptors correlated with activity; predicts potency of new analogues. nih.govmdpi.com
Molecular Docking Simulates binding of a molecule to a protein target.Predicts binding pose and affinity; identifies crucial interactions in the active site. nih.govmdpi.com
MD Simulations Analyzes the movement and interaction of atoms over time.Assesses the stability of the ligand-protein complex; reveals dynamic conformational changes. nih.govmdpi.com
DFT Calculates electronic structure and properties.Explains reactivity, electron distribution, and electrostatic potential of the molecule. nih.govmdpi.com

Molecular Mechanism of Action and Biological Target Interactions of 5 4 Chlorophenyl 3 Methylisoxazole

Elucidation of Molecular Targets for 5-(4-Chlorophenyl)-3-methylisoxazole

The identification of specific molecular targets is crucial for understanding the therapeutic potential and toxicological profile of any compound. For this compound, the focus of investigation would likely be on its interactions with enzymes and receptors known to be modulated by other isoxazole-containing molecules.

While direct studies on the inhibitory activity of this compound against caspases, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) are not extensively reported, the isoxazole (B147169) moiety is a key feature in many compounds with known enzyme-modulating effects.

Caspases: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Some novel isoxazole derivatives have been shown to induce apoptosis, which may involve the activation of caspases. nih.gov For instance, a study on new N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide demonstrated that a representative compound, MM3, led to significant increases in the expression of caspases in Jurkat cells, suggesting a pro-apoptotic mechanism. nih.gov However, specific data on the direct inhibition or modulation of caspase activity by this compound is not currently available.

COX-1 and COX-2: The diarylisoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) known for their selective inhibition of COX-1. nih.gov For example, mofezolac, a diarylisoxazole, is a preferential inhibitor of COX-1 with an IC50 value of 0.0079 μM for COX-1 and >50 μM for COX-2. nih.gov Another diarylisoxazole, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), also shows preferential, albeit weaker, inhibition of COX-1. nih.gov Given that this compound contains a similar 3-phenylisoxazole (B85705) core, it is plausible that it could exhibit inhibitory activity against COX enzymes. A recent study on newly synthesized isoxazole derivatives showed that they all exhibited dose-dependent COX-2 inhibitory effects in vitro. frontiersin.org However, without direct experimental data, the specific inhibitory concentrations (IC50) and selectivity for COX-1 versus COX-2 for this compound remain undetermined.

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Source
Mofezolac0.0079>50 nih.gov
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)19>50 nih.gov

This table presents data for structurally related compounds to illustrate the potential for COX inhibition within the isoxazole class. Data for this compound is not available.

The ability of a compound to bind to specific receptors can initiate or block a signaling cascade. Allosteric modulators, which bind to a site on a receptor distinct from the primary binding site, offer a sophisticated mechanism for regulating receptor activity. creative-diagnostics.comdrugdiscoverytrends.comnih.gov

Research into the receptor binding profile of this compound is not yet available in the public domain. However, the broader class of isoxazole derivatives has been investigated for such properties. For instance, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. nih.govacs.org These compounds bind to an allosteric site within the ligand-binding domain of the receptor. nih.govacs.org Another study identified novel (isoxazole)methylene-1-azabicyclic compounds with high affinity for the central nicotinic cholinergic receptor. ebi.ac.uk These findings highlight the potential for isoxazole-containing molecules to act as receptor modulators. Further research is required to determine if this compound has any affinity for these or other receptors and whether it can function as an allosteric modulator.

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of a compound with its molecular targets ultimately leads to changes in cellular behavior. Investigations into how this compound affects intracellular signaling pathways and processes like cell proliferation and apoptosis are critical to understanding its biological impact.

The immune-modulating properties of isoxazole derivatives are a significant area of research. nih.govnih.govdntb.gov.ua Various studies have demonstrated that these compounds can have both immunosuppressive and immunostimulatory effects. nih.govnih.govdntb.gov.ua

Lymphocyte Proliferation: Several isoxazole derivatives have been shown to influence lymphocyte proliferation. For example, HWA-486, an isoxazole derivative, was found to suppress the mitogen-induced proliferation of lymphocytes from rats with adjuvant arthritis. nih.gov In contrast, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide stimulated the proliferation of lymphocytes from the spleens and mesenteric lymph nodes of mice. nih.gov The effect of these derivatives often depends on the specific substituents on the isoxazole ring. nih.gov Direct studies on the effect of this compound on lymphocyte proliferation have not been reported.

Cytokine Production: The production of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) is a key aspect of the immune response. Some isoxazole derivatives have been shown to modulate the production of these inflammatory mediators. For instance, a study on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that the compound MM3 inhibited lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.gov Another study reported that certain isoxazole derivatives exhibited a weak ability to suppress LPS-induced TNF-α production. science24.com Conversely, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to increase LPS-elicited IL-1β production in peritoneal cell cultures. nih.gov The specific impact of this compound on IL-1β and TNF-α production is yet to be determined.

Table 2: Immunomodulatory Effects of Selected Isoxazole Derivatives
Isoxazole DerivativeEffect on Lymphocyte ProliferationEffect on Cytokine ProductionSource
HWA-486Suppression (in arthritic rats)Not specified nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideStimulationIncreased IL-1β nih.gov
MM3 (a 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative)InhibitionInhibition of TNF-α nih.gov

This table provides examples of the immunomodulatory activities of various isoxazole compounds. Data specific to this compound is not available.

Apoptosis is a controlled process of cell death that is essential for normal development and tissue homeostasis. The ability to induce apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. nih.gov Several studies have reported the pro-apoptotic activity of various isoxazole derivatives. nih.govresearchgate.netnih.govesisresearch.orgresearchgate.net

For example, a series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.govnih.gov These compounds were shown to induce both early and late apoptosis. nih.govnih.gov The mechanism of apoptosis induction by some isoxazole derivatives has been linked to the activation of caspases. nih.gov While these findings suggest that the isoxazole scaffold can be a valuable component in the design of pro-apoptotic agents, there is currently no direct evidence to confirm that this compound can induce programmed cell death.

High-Throughput Screening and Phenotypic Assays for Mechanistic Insights

To date, there are no published studies that have utilized HTS or specific phenotypic assays to elucidate the molecular mechanism of this compound. Such studies would be invaluable in identifying its molecular targets and understanding its effects on cellular processes. A typical HTS campaign might involve screening this compound against a panel of kinases, proteases, or G-protein coupled receptors. Phenotypic screens could involve assessing its impact on cell viability, morphology, or specific signaling pathways in various cell lines. The absence of such data underscores the need for further research to characterize the pharmacological profile of this compound.

Comparative Analysis of Mechanistic Pathways Among Isoxazole Derivatives

To contextualize the potential mechanisms of this compound, a comparative analysis with other isoxazole derivatives for which the mode of action has been more thoroughly investigated is instructive. This comparison reveals common themes as well as divergences in the molecular pathways targeted by this class of compounds.

A significant number of isoxazole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. frontiersin.org For instance, a study on novel isoxazole derivatives demonstrated their potential as selective COX-2 inhibitors. The most potent compounds in this study exhibited significant inhibitory effects on the COX-2 enzyme, suggesting a mechanism that could be relevant for other structurally related isoxazoles. frontiersin.org

Another well-documented mechanism for isoxazole derivatives is the inhibition of carbonic anhydrases (CAs) . A series of novel isoxazole derivatives were synthesized and evaluated for their CA inhibitory potential. nih.govacs.org In vitro enzymatic assays revealed that several of these compounds effectively inhibited CA, with molecular docking studies suggesting specific binding interactions within the enzyme's active site. nih.govacs.orgresearchgate.net This highlights a potential avenue of action for isoxazole compounds in therapeutic areas where CA inhibition is beneficial.

Furthermore, isoxazole derivatives have been identified as modulators of neurotransmitter receptors . One notable example is a derivative of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, which was found to be a potent and selective antagonist at human cloned dopamine (B1211576) D4 receptors. nih.gov This finding points towards the potential for isoxazole-based compounds to act on the central nervous system.

The anticancer activity of isoxazoles is another area of intense research, with various mechanisms being proposed. These include the induction of apoptosis, inhibition of enzymes crucial for cancer cell proliferation like aromatase and topoisomerase, and disruption of tubulin polymerization. researchgate.netnih.gov For example, some isoxazole derivatives have been shown to induce apoptosis in cancer cells. researchgate.net

The table below summarizes the mechanistic pathways of several isoxazole derivatives, providing a framework for understanding the potential biological activities of this compound.

Isoxazole Derivative Class Biological Target/Pathway Observed Effect Reference(s)
General Isoxazole DerivativesCyclooxygenase-2 (COX-2)Anti-inflammatory frontiersin.org
Novel Isoxazole DerivativesCarbonic Anhydrase (CA)Enzyme Inhibition nih.govacs.orgresearchgate.net
Piperidinyl-isoxazole DerivativesDopamine D4 ReceptorsReceptor Antagonism nih.gov
Various Isoxazole DerivativesApoptosis Pathways, Aromatase, Topoisomerase, TubulinAnticancer researchgate.netnih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivativesSignaling Proteins in Jurkat cellsImmunomodulation nih.gov

It is plausible that this compound could share one or more of these mechanistic pathways, depending on its specific binding affinities and cellular uptake. The presence of the chlorophenyl moiety is a common feature in many biologically active molecules and likely plays a significant role in target recognition and binding. researchgate.netmdpi.comnih.gov Further dedicated research, including in vitro enzyme and receptor binding assays, along with cellular and in vivo studies, is necessary to fully elucidate the specific molecular mechanism of action of this compound.

Computational and Theoretical Investigations of 5 4 Chlorophenyl 3 Methylisoxazole

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of 5-(4-Chlorophenyl)-3-methylisoxazole. These methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgirjweb.com A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

Theoretical calculations on related isoxazoline (B3343090) structures, such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), using DFT methods like B3LYP with a 6-311G+(d,p) basis set, have determined specific energy values for these orbitals. mdpi.com For this similar compound, the HOMO energy was calculated to be -6.5601 eV and the LUMO energy was -1.9053 eV, resulting in an energy gap of 4.6548 eV. mdpi.com Studies on other isoxazole (B147169) derivatives have shown HOMO-LUMO gaps in the range of 4.5 to 4.7 eV. researchgate.net These values suggest that this compound likely possesses high chemical stability. irjweb.com The distribution of these orbitals is also significant; the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is spread across the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Energies from a Related Isoxazoline

Molecular Orbital Energy (eV) Description
HOMO -6.5601 Highest Occupied Molecular Orbital, electron-donating capacity
LUMO -1.9053 Lowest Unoccupied Molecular Orbital, electron-accepting capacity
Energy Gap (ΔE) 4.6548 Indicates chemical reactivity and stability

Data derived from theoretical calculations on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate using DFT B3LYP/6-311G+(d,p) method. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, where red areas indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring, identifying them as potential hydrogen-bond acceptors. researchgate.net

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). irjweb.com Chemical hardness is a measure of the molecule's resistance to change in its electron distribution; a higher HOMO-LUMO gap corresponds to greater hardness and lower reactivity. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity profile.

Table 2: Global Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to deformation or polarization of the electron cloud.
Chemical Softness (S) 1 / η Reciprocal of hardness; indicates higher reactivity.

Formulas are based on Koopmans' theorem within the framework of DFT. irjweb.com

Molecular Modeling and Simulation Studies

Molecular modeling techniques extend theoretical investigations to the interaction of this compound with larger biological systems, such as proteins.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjptonline.orgnih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of inhibition. rjptonline.org The process involves placing the ligand (this compound) into the binding site of a protein receptor and evaluating the stability of the resulting complex using a scoring function. biointerfaceresearch.comhilarispublisher.com

Docking studies on similar heterocyclic compounds have revealed key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between the heteroatoms (N, O) of the isoxazole ring and amino acid residues like lysine (B10760008) in the protein's active site. rjptonline.org

Hydrophobic Interactions: Involving the chlorophenyl and methyl groups of the ligand with nonpolar residues of the protein. biointerfaceresearch.com

Halogen Bonds: The chlorine atom on the phenyl ring can form favorable interactions with certain residues. rjptonline.org

The results are often presented as a docking score, which estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. biointerfaceresearch.comhilarispublisher.com These studies can predict the most likely binding pose and identify the key amino acids involved in the interaction, guiding the design of more potent analogues. researchgate.netnih.gov

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. sciepub.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein upon ligand binding. ajchem-a.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, providing insights into conformational changes. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, highlighting the most persistent and important interactions. ajchem-a.com

These simulations provide a more realistic view of the binding event and help to validate the static picture obtained from molecular docking. sciepub.comsciepub.com

Advanced Theoretical Methods for Structural and Interaction Analysis

Beyond standard quantum chemical and modeling techniques, other advanced methods offer deeper insights. Hirshfeld surface analysis, for instance, is used to explore and quantify intermolecular interactions within a crystal lattice. nih.govgazi.edu.tr By mapping properties like normalized contact distance (dnorm) onto the surface, it provides a detailed picture of all close contacts, such as H···H, C-H···π, and halogen···H interactions, that contribute to the stability of the crystal packing. researchgate.netnih.gov This can be particularly useful for understanding the solid-state properties of the compound.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the geometry and vibrational frequencies of various isoxazole derivatives. For compounds structurally similar to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,p)), have been employed to determine the most stable molecular conformation (geometry optimization) and to predict their infrared and Raman spectra (vibrational analysis). elsevierpure.comnih.govnih.govresearchgate.netnih.gov

Vibrational Analysis: Theoretical vibrational analysis is crucial for interpreting experimental spectroscopic data. For a related pyrazolone (B3327878) derivative, 5-(4-Chlorophenyl)-3H-pyrazol-3-one, a complete vibrational assignment was proposed with the aid of DFT calculations. elsevierpure.comresearchgate.net A strong correlation between the observed and theoretical vibrational frequencies is often found, which validates the accuracy of the computational model. nih.govresearchgate.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

Table 1: Representative Theoretical Vibrational Frequencies for a Structurally Similar Isoxazole Derivative This table is a representative example based on data from related compounds and is for illustrative purposes.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
C-H stretch (aromatic) 3100-3000 3080 Phenyl ring C-H vibrations
C=N stretch (isoxazole) 1620 1615 Isoxazole ring stretching
C=C stretch (aromatic) 1590 1585 Phenyl ring skeletal vibrations
C-Cl stretch 750 745 Chlorophenyl group vibration

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, one can identify the types and relative importance of different intermolecular contacts.

For a closely related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld surface analysis revealed the key interactions governing its crystal packing. nih.govresearchgate.netgazi.edu.tr The analysis indicated that the most significant contributions to the crystal packing were from H···H, H···C/C···H, and Cl···H/H···Cl interactions. nih.govresearchgate.netgazi.edu.tr The presence of red spots on the dnorm surface highlights close contacts, which are indicative of hydrogen bonds and other strong interactions. nih.govresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For the aforementioned related oxazole, the percentage contributions of various interactions were determined, offering a detailed understanding of the supramolecular architecture. nih.govnih.gov Such analyses are crucial for understanding polymorphism, solubility, and other solid-state properties of crystalline materials.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Similar Isoxazole Derivative This table is a representative example based on data from related compounds and is for illustrative purposes.

Interaction Type Contribution (%)
H···H 48.7
H···C/C···H 22.2
Cl···H/H···Cl 8.8
O···H/H···O 8.2
N···H/H···N 5.1

In Silico Design and Virtual Screening of this compound Libraries

The principles of in silico drug design and virtual screening are highly applicable to the development of novel therapeutic agents based on the this compound scaffold. These computational techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds.

In Silico Design: The design of new derivatives of this compound would involve the targeted modification of its chemical structure to enhance its biological activity and pharmacokinetic properties. This can be achieved by adding or modifying functional groups at various positions on the isoxazole or phenyl rings. For instance, a series of sulfamethoxazole (B1682508) derivatives, which also contain a 5-methylisoxazole (B1293550) core, were designed and synthesized to explore their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. arkajainuniversity.ac.in Similarly, novel thiazolidin-4-one substituted thiazoles were designed and evaluated for their anticonvulsant properties using in silico models. biointerfaceresearch.com

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. sciety.orgbonviewpress.comresearchgate.netresearchgate.net For isoxazole-based libraries, virtual screening has been successfully employed to identify potential inhibitors of targets such as Heat Shock Protein 90 (Hsp90). sciety.orgbonviewpress.comresearchgate.netresearchgate.net In one such study, the ZINC database was screened for isoxazole-containing compounds, leading to the identification of several potential Hsp90 inhibitors with high binding affinities. sciety.orgbonviewpress.comresearchgate.net A similar approach could be applied to a virtual library of this compound derivatives to screen for activity against a wide range of biological targets. The process typically involves docking the virtual compounds into the active site of the target protein and scoring their binding affinity.

Table 3: Illustrative Virtual Screening Workflow for a this compound Library

Step Description
1. Library Generation Create a virtual library of derivatives by adding various substituents to the this compound scaffold.
2. Target Selection Identify a biological target of interest (e.g., a specific enzyme or receptor).
3. Molecular Docking Computationally dock each compound from the library into the active site of the target protein.
4. Scoring and Ranking Score the binding poses based on energy and rank the compounds according to their predicted binding affinity.
5. Hit Selection Select the top-ranking compounds for further in vitro and in vivo testing.

Biological Activities and Therapeutic Potential of 5 4 Chlorophenyl 3 Methylisoxazole Derivatives

Comprehensive Evaluation of Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antitubercular)

Derivatives of 5-(4-chlorophenyl)-3-methylisoxazole and structurally related compounds have been the subject of extensive research to evaluate their efficacy against a wide range of pathogenic microorganisms.

Antibacterial and Antifungal Activity: The isoxazole (B147169) scaffold is a well-established pharmacophore in the design of antimicrobial agents. Research has shown that derivatives incorporating the 4-chlorophenyl moiety exhibit notable activity. For instance, a series of thiazole-substituted isoxazole and pyrazole (B372694) analogs demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, an isoxazole-amide derivative showed good antibacterial activity against S. aureus. nih.gov In another study, new 1,3-oxazole derivatives containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized, with some compounds showing activity against Gram-positive bacterial strains like Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis, as well as the fungal pathogen Candida albicans. mdpi.com

Furthermore, the general class of isoxazoline (B3343090) derivatives, which are structurally related, are recognized for their broad-spectrum antimicrobial properties. nih.gov Research into 5-amino-3-methylisoxazole-4-carbohydrazide derivatives also revealed weak to mild antibacterial activity against a panel of Gram-negative and Gram-positive bacteria. nih.gov

Antiviral Activity: The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds. Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, which are structurally similar to isoxazoles, have been synthesized and tested for their antiviral properties. A study on 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides revealed that some of these compounds possessed anti-tobacco mosaic virus (TMV) activity. chemimpex.com Specifically, compounds 7b and 7i from this series exhibited approximately 50% inhibition of TMV, which was comparable to a commercial antifungal agent, ningnanmycin. chemimpex.comchemimpex.com

Antitubercular Activity: Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Isoxazole derivatives have emerged as a promising class of antitubercular compounds. researchgate.net Research has identified that compounds containing this scaffold can target essential enzymes in Mycobacterium tuberculosis (Mtb). For example, an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was found to have specific inhibitory activity against Mtb by targeting FadD enzymes, which are crucial for mycolic acid synthesis. researchgate.net This compound was shown to curtail Mtb survival in infected macrophages and reduce the bacterial burden in a mouse model of chronic infection. researchgate.net

In a related context, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were synthesized and evaluated for their activity against Mtb. One of the derivatives exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL. nih.gov Another study highlighted that a 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole derivative possessed the highest inhibition against M. tuberculosis H37Rv among the tested compounds. nih.gov

Table 1: Antimicrobial Activity of this compound and Related Derivatives

Compound ClassActivity TypeTarget Organism/VirusKey FindingsCitation
Thiazole-substituted isoxazolesAntibacterialGram-positive & Gram-negative bacteriaModerate to good activity; Isoxazole-amide derivative showed good activity against S. aureus. nih.gov
1,3-Oxazole derivatives with 4-[(4-chlorophenyl)sulfonyl]phenyl moietyAntibacterial, AntifungalE. faecium, S. aureus, B. subtilis, C. albicansInhibited growth of Gram-positive strains and C. albicans. mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesAntiviralTobacco Mosaic Virus (TMV)Exhibited ~50% inhibition, comparable to commercial agents. chemimpex.comchemimpex.com
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamidesAntitubercularMycobacterium tuberculosisOne derivative showed a MIC value of 7.8 µg/mL. nih.gov
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenolAntitubercularMycobacterium tuberculosisInhibited FadD enzymes, reduced bacterial survival in macrophages. researchgate.net

Anti-inflammatory and Immunomodulatory Efficacy Studies

The isoxazole nucleus is a key component in several anti-inflammatory drugs, and derivatives of this compound have been evaluated for their potential in modulating inflammatory and immune responses.

Research has demonstrated that 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isoxazole-carboxamide possesses strong anti-inflammatory properties, which were evaluated using the carrageenan-induced reaction model. chemimpex.com Similarly, a pyrimidine (B1678525) derivative synthesized from 4-chlorobenzaldehyde (B46862) was assessed for its anti-inflammatory action through in vitro inhibition of albumin denaturation and anti-protease methods. mdpi.com Another study focused on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), which was found to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. nih.gov This compound also reduced the levels of cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) E2 (PGE2) production, indicating a clear mechanism for its anti-inflammatory effects. nih.gov

Beyond general anti-inflammatory activity, certain derivatives have shown specific immunomodulatory effects. The compound 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide, known as derivative 06K, has been a particular focus of such studies. nih.govscielo.br In vivo mouse models revealed that 06K significantly diminished carrageenan-induced footpad inflammation. scielo.br It also modulated the immune response by elevating the number of plaque-forming cells after immunization and inhibiting delayed-type hypersensitivity reactions. scielo.br Mechanistic studies showed that 06K could induce changes in lymphocyte subsets, including an increase in regulatory CD4+ CD25+ Foxp3+ T cells, suggesting it mobilizes lymphopoiesis and generates regulatory T cells. scielo.br In vitro studies confirmed that 06K exhibited regulatory activity on lymphocyte proliferation and modulated the production of cytokines like IL-1β and TNF-α. nih.gov

Furthermore, a study on a series of 3-methylisoxazol-5(4H)-one derivatives identified 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one as a potent agent that provided significant protection in carrageenan-induced footpad edema. chemimpex.com

Table 2: Anti-inflammatory and Immunomodulatory Activity of this compound Derivatives

Compound/DerivativeActivity TypeModel/AssayKey FindingsCitation
5-Benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isoxazole-carboxamideAnti-inflammatoryCarrageenan-induced reactionDemonstrated strong anti-inflammatory activity. chemimpex.com
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α, IL-6, and COX-2 levels. nih.gov
4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K)Anti-inflammatory & ImmunomodulatoryCarrageenan-induced inflammation, DTH response (in vivo)Inhibited inflammation and DTH; increased regulatory T cells. scielo.br
4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K)ImmunomodulatoryLymphocyte proliferation, Cytokine production (in vitro)Regulated lymphocyte proliferation and production of IL-1β and TNF-α. nih.gov
4-(...)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one derivativeAnti-inflammatoryCarrageenan-induced footpad edemaShowed significant protection against edema. chemimpex.comnih.gov

Antineoplastic and Cytotoxic Activity Against Cancer Cell Lines

The development of novel anticancer agents is a critical area of pharmaceutical research, and isoxazole derivatives have shown considerable promise. nih.gov The inclusion of a 4-chlorophenyl group on a heterocyclic scaffold has been a strategy in the design of new cytotoxic agents.

Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which are structurally related to isoxazoles, have yielded significant findings. One such derivative, elaborated with a p-tolyl sulfonamide moiety, exhibited remarkable potency against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. chemimpex.com This compound was more potent than the parent compound and the standard drug staurosporine, and its activity was partly attributed to the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. chemimpex.com Another series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds also showed high activity against MCF-7 and HepG2 cells. nih.gov The most potent compounds from this series were found to induce cell cycle arrest at the S and G2/M phases and to trigger apoptotic cell death, as indicated by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels. nih.gov

Similarly, 4-chloro-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6b) was synthesized as part of a series of oxadiazole analogues evaluated for anticancer activity. nih.gov While a related compound in the series showed significant activity, this highlights the exploration of the chlorophenyl-heterocycle motif in cancer research. nih.gov

The broader class of isoxazole derivatives has been reviewed for its anticancer potential, acting through various mechanisms such as inducing apoptosis, inhibiting topoisomerase, and disturbing tubulin polymerization. nih.gov For instance, certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant antiproliferative and pro-apoptotic effects on the K562 leukemic cell line. nih.gov Fluorophenyl-isoxazole-carboxamide derivatives have also been synthesized and evaluated, with one compound showing potent inhibitory activity against Hep3B and HepG2 liver cancer cell lines with IC50 values of 5.76 and 34.64 µg/mL, respectively. mdpi.com

Table 3: Cytotoxic Activity of 5-(4-Chlorophenyl)-Heterocycle Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LinesKey FindingsCitation
5-(4-Chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamideMCF-7, HepG2, HCT116, A549Remarkable potency, higher than staurosporine; inhibits carbonic anhydrase IX/XII. chemimpex.com
5-(4-Chlorophenyl)-1,3,4-thiadiazole with piperazine/piperidineMCF-7, HepG2Induced cell cycle arrest at S and G2/M phases; induced apoptosis via Bax/Bcl-2 pathway. nih.gov
Fluorophenyl-isoxazole-carboxamidesHep3B, HepG2Potent inhibition with IC50 of 5.76 µg/mL against Hep3B; induced cell cycle arrest. mdpi.com
4-Chloro-2-((5-(aryl)-1,3,4-oxadiazol-2-yl)amino)phenolVarious (NCI-60 panel)A related analogue showed significant growth percent inhibition against several cell lines. nih.gov

Investigation of Neuropharmacological Effects and Central Nervous System (CNS) Activity

Derivatives of this compound have been investigated for their potential to interact with targets within the central nervous system, showing promise as neuropharmacological agents.

A significant finding in this area is the identification of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole as a potent and selective antagonist of the human dopamine (B1211576) D4 receptor. chemimpex.com Dopamine D4 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD, making selective antagonists valuable candidates for therapeutic development.

Another important area of investigation is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative conditions like Parkinson's disease. chemimpex.comnih.gov A study on 2,1-benzisoxazole derivatives, including 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole , evaluated their activity as MAO inhibitors. chemimpex.com While many compounds in the series were selective for MAO-B, this research highlights the potential of the chlorophenyl-isoxazole scaffold to interact with these key CNS enzymes. chemimpex.com Similarly, a 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole derivative was found to be a potent and highly selective inhibitor of MAO-B, with an IC50 value of 0.036 µM, further underscoring the potential of chlorophenyl-substituted heterocycles in this domain. nih.govmdpi.com

The anticonvulsant properties of isoxazoles have also been noted. mdpi.comnih.gov A report on the crystal structure of 4-(4-chlorophenyl)-5-phenylisoxazole cites literature supporting the anticonvulsant activity of isoxazole derivatives. mdpi.comnih.gov While not the primary focus of that structural study, it acknowledges this established CNS activity. In a related context, derivatives of 5-(3-chlorophenyl)-1,2,4-triazole-3-thione have demonstrated good anticonvulsant effects in both the maximal electroshock-induced seizure (MES) and the 6Hz psychomotor seizure models, the latter being a model for drug-resistant epilepsy. nih.gov

Table 4: Neuropharmacological Effects of this compound and Related Derivatives

Compound/Derivative ClassNeuropharmacological EffectTarget/ModelKey FindingsCitation
5-(4-Chlorophenyl)-4-methyl-3-(piperidin-4-yl)isoxazoleDopamine Receptor AntagonismHuman cloned dopamine D4 receptorsIdentified as a potent and selective D4 antagonist. chemimpex.com
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazoleMAO InhibitionHuman MAO-A and MAO-BEvaluated as part of a series of MAO inhibitors. chemimpex.com
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazoleMAO-B InhibitionHuman MAO-BPotent and selective MAO-B inhibitor with an IC50 of 0.036 µM. nih.govmdpi.com
4-(4-Chlorophenyl)-5-phenylisoxazoleAnticonvulsant ActivityGeneral citationThe isoxazole class is known to exhibit anticonvulsant properties. mdpi.comnih.gov
5-(3-Chlorophenyl)-1,2,4-triazole-3-thioneAnticonvulsant ActivityMES and 6Hz seizure modelsShowed good anticonvulsant effects in models of generalized and drug-resistant seizures. nih.gov

Exploration of Other Emerging Pharmacological Applications (e.g., Analgesic, Antidiabetic, Antiparasitic, Antioxidant)

Beyond the major areas already discussed, derivatives of this compound and related structures are being explored for a variety of other pharmacological uses.

Analgesic Activity: The analgesic potential of isoxazole derivatives is often linked to their anti-inflammatory mechanisms, such as the inhibition of COX enzymes. A review of isoxazole analogs highlights that compounds with chloro or bromo substitutions on the phenyl ring can exhibit significant analgesic and anti-inflammatory activity, often with selectivity towards COX-2. nih.gov One study synthesized a series of 3-methylisoxazol-5(4H)-one derivatives, identifying a compound with a 1-(4-chlorophenyl) substituent that demonstrated significant analgesic activity alongside its anti-inflammatory effects. mdpi.com Commercial descriptions of 5-(4-Chlorophenyl)isoxazole and its carboxylic acid derivative also note their use as key intermediates in the synthesis of analgesic agents. chemimpex.comchemimpex.com

Antidiabetic Activity: The search for new antidiabetic agents has included the evaluation of isoxazole-containing compounds. A series of trifluoromethylated flavonoid-based isoxazoles, including 6-Chloro-3-((3-(4-chlorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one , was synthesized and tested for α-amylase inhibitory activity. mdpi.com These compounds showed efficacy in inhibiting this key enzyme involved in carbohydrate digestion. mdpi.com In a separate study, novel β-amino ketone derivatives containing the 5-methylisoxazol-3-yl moiety were synthesized and found to possess protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase inhibitory activity. nih.gov Some of these compounds also acted as moderate agonists of the peroxisome proliferator-activated receptor (PPRE), a key target for a class of antidiabetic drugs. nih.gov

Antiparasitic Activity: While direct studies on the antiparasitic activity of this compound are limited, research on structurally similar compounds suggests potential in this area. For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited potent lethal activity against the parasites Entamoeba histolytica and Giardia intestinalis, with an IC50 value (1.47 µM/mL) that was twice as potent as the standard drug metronidazole. nih.govnih.gov This demonstrates that the chlorophenyl-heterocycle motif can be effective against protozoan parasites.

Antioxidant Activity: Several studies have reported the antioxidant properties of heterocyclic compounds bearing a 4-chlorophenyl group. A series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were screened for their antioxidant and antiradical activities, with several compounds showing high activity compared to standards like BHA and BHT. researchgate.net In another study, aminothiazole derivatives containing a 4-chlorophenyl substituent were evaluated for their antioxidant properties using DPPH and FRAP assays, with some showing high reducing power. mdpi.com Additionally, isoxazol-5(4H)-ones substituted with a chlorine atom on the aromatic ring have been reported to possess antioxidant activity. scielo.br

Table 5: Other Emerging Pharmacological Applications of Chlorophenyl-Isoxazole and Related Derivatives

ActivityCompound Class/DerivativeKey FindingsCitation
Analgesic1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one derivativeDemonstrated significant analgesic activity. mdpi.com
AntidiabeticFlavonoid-based 3-(4-chlorophenyl)isoxazoleInhibited α-amylase activity. mdpi.com
Antidiabetic4-(...)-N-(5-methylisoxazol-3-yl)benzenesulfonamideInhibited PTP1B and α-glucosidase; activated PPRE. nih.gov
Antiparasitic5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazolePotent activity against E. histolytica and G. intestinalis (IC50 = 1.47 µM/mL). nih.govnih.gov
Antioxidant3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoleShowed high antioxidant and antiradical activity. researchgate.net
AntioxidantAminothiazole with 4-chlorophenyl substituentExhibited high antioxidant reducing power (FRAP assay). mdpi.com

Applications in Chemical Biology and As Research Probes

Development of 5-(4-Chlorophenyl)-3-methylisoxazole as Chemical Probes for Elucidating Biochemical Pathways

While specific studies detailing the use of this compound as a chemical probe for elucidating biochemical pathways are not extensively documented in the public domain, the principles of chemical probe development provide a framework for its potential application. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular context. ox.ac.uk The development of such a probe requires a molecule with high potency and selectivity for its target.

The process of elucidating a biochemical pathway often involves the use of mutant strains that are blocked at specific steps in the pathway. By observing the accumulation of intermediate products, researchers can deduce the sequence of reactions. ableweb.orgtaylorandfrancis.com A well-characterized chemical probe that selectively inhibits a particular enzyme in a pathway can mimic a genetic mutation, providing a powerful tool for studying metabolic and signaling cascades. ableweb.org The isoxazole (B147169) scaffold is a versatile starting point for the synthesis of such targeted inhibitors. nih.gov

For this compound to be developed into a chemical probe, it would first need to be identified as a potent and selective modulator of a specific biological target through screening assays. Subsequently, it could be modified with tags or reactive groups to facilitate target identification and validation, key steps in chemical proteomics. nih.gov

Utilization in In Vitro and In Vivo Screening Assays for Biological Activity

The this compound core has been incorporated into larger molecules that have been subjected to various biological screening assays. These studies highlight the potential of this chemical scaffold in drug discovery.

In Vitro Screening

Derivatives of this compound have demonstrated significant activity in various in vitro assays. For instance, a notable derivative, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole , was identified as a potent and selective antagonist of the human cloned dopamine (B1211576) D4 receptor. nih.gov This finding suggests the potential for developing neurologically active agents based on the this compound scaffold.

The isoxazole ring, in general, is a common feature in compounds screened for a wide range of biological activities, including anticancer, and antimicrobial effects. nih.govscielo.br For example, various isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit microbial growth. nih.govscielo.br

Derivative/Related CompoundAssay TypeFindingReference
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazoleDopamine D4 Receptor Binding AssayPotent and selective antagonist nih.gov
Various Isoxazole DerivativesAnticancer ScreeningCytotoxic activity against cancer cell lines nih.gov
Various Isoxazole DerivativesAntimicrobial ScreeningInhibition of bacterial and fungal growth scielo.br

In Vivo Screening

While specific in vivo screening data for this compound is limited in readily available literature, studies on structurally related compounds provide insights into its potential in vivo efficacy. For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties. scilifelab.se The development of stereoselective synthesis methods for isoxazole-containing compounds is crucial for evaluating the in vivo activity of individual stereoisomers, which can have distinct pharmacological profiles. scilifelab.serecipharm.com

In vivo studies on other heterocyclic compounds containing the 4-chlorophenyl moiety have demonstrated significant biological effects, such as anti-tumor activity. nih.govmdpi.com For example, a study on a quinoline (B57606) methanol (B129727) derivative containing a 4-chlorophenyl group, Vacquinol-1, showed oncolytic efficacy in glioblastoma models. scilifelab.serecipharm.com These findings underscore the potential of the 5-(4-chlorophenyl) group in conferring in vivo bioactivity to heterocyclic compounds.

Role as Synthetic Intermediates in the Development of Bioactive Molecules

One of the most significant applications of this compound and its precursors is their role as versatile synthetic intermediates. The isoxazole ring can be readily synthesized through various methods, including the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound or a related precursor. nih.gov The resulting this compound can then be further functionalized at different positions to create a library of diverse molecules for biological evaluation.

For example, the related compound 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its enhanced biological activity conferred by the chlorophenyl group. chemimpex.com This aldehyde can undergo a variety of chemical transformations, such as nucleophilic additions and cycloadditions, to build more complex molecular architectures. chemimpex.com Similarly, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is another valuable intermediate. sigmaaldrich.com

The synthesis of various bioactive heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) sulfonamides with antiviral activity, has utilized starting materials containing the 4-chlorophenyl group, highlighting the importance of this substituent in generating novel therapeutic agents. nih.gov The synthesis of complex molecules often involves multi-step procedures where a stable, functionalized core like this compound can streamline the process. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-3-methylisoxazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a clean, aqueous-phase cyclocondensation reaction using hydroxylamine hydrochloride and substituted alkynes. Key parameters include maintaining a pH of 9–10 and temperatures of 80–90°C. Post-synthesis, purification via recrystallization (e.g., using ethanol/water) enhances purity. Evidence from IR and NMR spectroscopy (e.g., δ 2.34 ppm for CH₃ and δ 6.34 ppm for C4-H in ^1H-NMR) confirms structural integrity . Yield optimization requires stoichiometric control of reactants and avoiding side reactions through inert atmospheres.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Peaks at 1600 cm⁻¹ (C=N stretch) and 833 cm⁻¹ (C-Cl vibration) confirm the isoxazole core and chlorophenyl substituent .
  • NMR Spectroscopy : ^1H-NMR shows a singlet at δ 6.34 ppm for the isoxazole C4-H, while ^13C-NMR peaks at 160.4 ppm (C=O) and 168.4 ppm (C=N) validate the heterocyclic structure .
  • Melting Point Analysis : Discrepancies between observed (88–89°C) and literature values (90–91°C) highlight the need for standardized calibration (e.g., differential scanning calorimetry) .

Q. What functionalization strategies enhance the reactivity of this compound?

  • Methodological Answer : Modifications at the 3-methyl or 5-aryl positions include:

  • Electrophilic Substitution : Nitration or halogenation at the para position of the chlorophenyl group.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Derivatization to Carboxylic Acids : Oxidation of methyl groups to carboxylates for coordination chemistry (e.g., 5-(4-chlorophenyl)-3-isoxazolecarboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are critical for refining disordered structures. For example, high-resolution data (d-spacing < 1.0 Å) improves electron density maps, while twin refinement (via HKLF5) addresses twinning in crystals with pseudo-symmetry. Challenges include modeling thermal motion in the chlorophenyl ring and validating hydrogen bonding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.